4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a difluoroethyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as triethylamine. The reaction mixture is then heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The difluoroethyl group and pyrazole ring play crucial roles in binding to the target sites and modulating their activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
- 4-Amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone hydrochloride
Uniqueness
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-1-3(9)5(10-11)6(12)13;/h1,4H,2,9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMNMQBTIAGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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